molecular formula C11H14O2 B14594821 (2R,4R)-2-Methyl-4-phenyl-1,3-dioxane CAS No. 61281-64-9

(2R,4R)-2-Methyl-4-phenyl-1,3-dioxane

Cat. No.: B14594821
CAS No.: 61281-64-9
M. Wt: 178.23 g/mol
InChI Key: QIYXIWADLDVOGM-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2-Methyl-4-phenyl-1,3-dioxane is a chiral organic compound with the molecular formula C10H12O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its stereochemistry, with both the 2 and 4 positions being in the R configuration. The presence of a phenyl group at the 4 position and a methyl group at the 2 position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Methyl-4-phenyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,3-diol precursors. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Methyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2R,4R)-2-Methyl-4-phenyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can serve as a model system for studying enzyme-catalyzed reactions and stereochemistry.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Methyl-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methyl-2-phenyl-1,3-dioxolane
  • (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
  • (2R,4R)-4-Methyl-2-(2-methyl-1-propenyl)-tetrahydro-2H-pyran

Uniqueness

(2R,4R)-2-Methyl-4-phenyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both a phenyl and a methyl group. These structural features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds. Its applications in various fields of research and industry further highlight its uniqueness and versatility.

Properties

CAS No.

61281-64-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2R,4R)-2-methyl-4-phenyl-1,3-dioxane

InChI

InChI=1S/C11H14O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

QIYXIWADLDVOGM-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1OCC[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1OCCC(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.